molecular formula C22H22O4 B2495879 Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate CAS No. 832740-52-0

Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate

Cat. No. B2495879
CAS RN: 832740-52-0
M. Wt: 350.414
InChI Key: MJFPWKZIMHXYCR-UHFFFAOYSA-N
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Description

Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate, also known as MPPF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. MPPF is a selective antagonist of the serotonin 5-HT1A receptor, which is involved in regulating a variety of physiological and behavioral processes.

Mechanism of Action

Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate acts as a selective antagonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that inhibits the activity of adenylate cyclase and reduces the production of cyclic AMP. By blocking the activity of the 5-HT1A receptor, Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate increases the production of cyclic AMP, which can lead to changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects
Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter release, neuronal activity, and behavior. Studies have shown that Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate can increase the release of dopamine, norepinephrine, and acetylcholine in certain brain regions, as well as modulate the activity of GABAergic and glutamatergic neurons. Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a therapeutic agent for these disorders.

Advantages and Limitations for Lab Experiments

Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate has several advantages for lab experiments, including its high selectivity and potency for the 5-HT1A receptor, as well as its ability to cross the blood-brain barrier. However, Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate also has some limitations, including its low solubility in water and its potential for off-target effects at high concentrations. Researchers must carefully control the dose and administration of Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate in order to avoid confounding effects on their experiments.

Future Directions

There are several future directions for research on Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate and its potential applications in neuroscience. One area of interest is the role of the 5-HT1A receptor in the regulation of appetite and metabolism, which could have implications for the treatment of obesity and related disorders. Another area of interest is the potential use of Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate as a tool for investigating the neural circuits and mechanisms underlying anxiety and depression. Finally, there is a need for further research on the safety and efficacy of Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate as a therapeutic agent for neurological disorders.

Synthesis Methods

The synthesis method of Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate involves the reaction of 5-(bromomethyl)furan-2-carboxylic acid with 4-(2-phenylpropan-2-yl)phenoxy)methyl magnesium bromide. The reaction yields Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate as a white solid, which can be purified through recrystallization. The synthesis method of Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate has been described in detail in several scientific publications.

Scientific Research Applications

Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate has been extensively studied for its potential applications in the field of neuroscience. The serotonin 5-HT1A receptor, which is the target of Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate, is involved in regulating a variety of physiological and behavioral processes, including anxiety, depression, appetite, and sleep. Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate has been used to investigate the role of the 5-HT1A receptor in these processes, as well as its potential as a therapeutic target for the treatment of various neurological disorders.

properties

IUPAC Name

methyl 5-[[4-(2-phenylpropan-2-yl)phenoxy]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O4/c1-22(2,16-7-5-4-6-8-16)17-9-11-18(12-10-17)25-15-19-13-14-20(26-19)21(23)24-3/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFPWKZIMHXYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-((4-(2-phenylpropan-2-yl)phenoxy)methyl)furan-2-carboxylate

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